Synthetic Yield in the Six‑Step Seco‑Musk Route: Target Compound vs. Isopropyl Analog
In the Kraft & Popaj Tetrahedron synthesis, 5‑tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol (CAS 919516‑28‑2) was obtained in approximately 50% yield from the preceding Grignard step, whereas the isopropyl‑bearing analog (CAS 919516‑30‑6, 7,7‑dimethyl‑5‑isopropyloct‑5‑en‑3‑yn‑2‑ol) was produced in approximately 80% yield under identical conditions [1]. The lower yield reflects the increased steric hindrance of the tert‑butyl group during the coupling reaction, a factor that must be accounted for in route planning. Despite the lower yield, the tert‑butyl intermediate was mandatory to install the requisite steric bulk for the downstream (E)‑selective hydrogenation, which could not be achieved with the isopropyl variant [1].
| Evidence Dimension | Isolated yield in the six‑step seco‑musk synthetic sequence |
|---|---|
| Target Compound Data | Approximately 50% yield (from Grignard coupling step) |
| Comparator Or Baseline | 7,7‑Dimethyl‑5‑isopropyloct‑5‑en‑3‑yn‑2‑ol (CAS 919516‑30‑6): approximately 80% yield |
| Quantified Difference | Target compound yield is ~30 percentage points lower than the isopropyl analog |
| Conditions | Li₂MnCl₄‑catalyzed coupling of branched alkyl magnesium chlorides with 3,3‑dimethylbutanoyl chloride, followed by Grignard reaction with ethynyl magnesium bromide, dehydration, and additional Grignard/acetaldehyde steps (Tetrahedron 2006, 62, 12211–12219). |
Why This Matters
Procurement and process chemists must weigh the lower yield against the unique structural necessity: only the tert‑butyl congener can direct the diastereoselective hydrogenation required to access the desired seco‑musk targets.
- [1] Kraft, P.; Popaj, K. Musk or Violet? Design, Synthesis and Odor of Seco‑Derivates of a Musky Carotol Lead. Tetrahedron 2006, 62 (52), 12211–12219. CAS numbers and approximate yields extracted from the paper's supporting information as indexed by ChemSrc. View Source
